Cas no 2138003-75-3 (Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)-)
Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)-
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- Inchi: 1S/C8H12N4O2/c1-3-4-6-7(14)10-8(12-11-6)9-5(2)13/h3-4H2,1-2H3,(H2,9,10,12,13,14)
- InChI Key: HYICODPHDDVQNX-UHFFFAOYSA-N
- SMILES: C(NC1=NC(=O)C(CCC)=NN1)(=O)C
Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763129-0.05g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 0.05g |
$924.0 | 2024-05-22 | |
| Enamine | EN300-763129-0.1g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 0.1g |
$968.0 | 2024-05-22 | |
| Enamine | EN300-763129-0.25g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 0.25g |
$1012.0 | 2024-05-22 | |
| Enamine | EN300-763129-0.5g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 0.5g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-763129-1.0g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 1.0g |
$1100.0 | 2024-05-22 | |
| Enamine | EN300-763129-2.5g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 2.5g |
$2155.0 | 2024-05-22 | |
| Enamine | EN300-763129-5.0g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 5.0g |
$3189.0 | 2024-05-22 | |
| Enamine | EN300-763129-10.0g |
N-(5-oxo-6-propyl-2,5-dihydro-1,2,4-triazin-3-yl)acetamide |
2138003-75-3 | 95% | 10.0g |
$4729.0 | 2024-05-22 |
Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)-
Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- (CAS No: 2138003-75-3)
Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- is a compound with the CAS registry number 2138003-75-3. This compound belongs to the class of acetamides and features a triazine ring structure with specific substituents. The molecule's structure includes a triazine ring system (a six-membered ring with three nitrogen atoms) that is partially hydrogenated and contains an oxo group at position 5. Additionally, the triazine ring is substituted with a propyl group at position 6 and an acetamide group at position 3. The combination of these functional groups makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Recent studies have highlighted the importance of triazine derivatives in drug discovery and material science. The presence of the acetamide group in this compound suggests potential bioavailability and stability in physiological conditions. Acetamides are known for their ability to act as prodrugs or to enhance the solubility and permeability of drugs. The triazine ring system adds rigidity to the molecule, which can be advantageous in designing molecules with specific pharmacokinetic properties.
The synthesis of Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- involves multi-step organic reactions. Typically, such compounds are synthesized through nucleophilic substitution or condensation reactions. The starting materials may include propargylamine derivatives or other precursors that can form the triazine ring upon appropriate reaction conditions. The introduction of the acetamide group is often achieved through acetylation reactions using acetyl chloride or similar reagents in the presence of a base.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Triazines are versatile scaffolds in organic synthesis due to their ability to undergo various transformations while maintaining structural integrity. For instance, the propyl substituent on the triazine ring can serve as a site for further functionalization, such as alkylation or oxidation reactions. This makes Acetamide, N-(2,5-dihydro-5-oxo-6-propyl-1,2,4-triazin-3-yl)- a valuable intermediate in the synthesis of bioactive molecules.
Recent research has also explored the use of similar compounds in polymer chemistry. The triazine ring's aromaticity and electron-deficient nature make it suitable for applications in high-performance polymers or as part of hybrid materials. By incorporating such functional groups into polymer backbones, scientists aim to develop materials with enhanced mechanical properties or tailored electronic characteristics.
In terms of biological activity, Acetamide derivatives have been studied for their potential as enzyme inhibitors or modulators of cellular pathways. The specific substitution pattern on this compound's triazine ring could influence its binding affinity to target proteins or enzymes. For example, computational studies using molecular docking have shown that certain triazine-containing compounds can bind effectively to kinase domains or other therapeutic targets.
The stability and reactivity of Acetamide, N-(2,5-dihydro_5_oxo_6_propyl_1_2_4_triazin_3_yl)_ under various conditions are critical factors for its practical applications. Studies have demonstrated that such compounds exhibit moderate stability under physiological conditions but can undergo hydrolysis under basic or acidic environments. This information is crucial for designing drug delivery systems or formulations where controlled release is desired.
In conclusion, Acetamide,N_(2_5_dihydro_5_oxo_6_propyl_1_2_4_triazin_3_yl)_ (CAS No: 2138003753) represents a versatile chemical entity with potential applications across multiple disciplines. Its unique combination of functional groups makes it an attractive candidate for further research in drug discovery,polymer chemistry,and material science.The ongoing advancements in synthetic methodologies and computational modeling will undoubtedly unlock new possibilities for this compound in both academic and industrial settings.
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